molecular formula C12H9N3O2 B5831424 2-AMINO-4-METHYL-1H,2H,3H-PYRROLO[3,4-C]QUINOLINE-1,3-DIONE

2-AMINO-4-METHYL-1H,2H,3H-PYRROLO[3,4-C]QUINOLINE-1,3-DIONE

Cat. No.: B5831424
M. Wt: 227.22 g/mol
InChI Key: XWXBVHPQZPOILU-UHFFFAOYSA-N
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Description

2-AMINO-4-METHYL-1H,2H,3H-PYRROLO[3,4-C]QUINOLINE-1,3-DIONE is a heterocyclic compound that belongs to the class of pyrroloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-METHYL-1H,2H,3H-PYRROLO[3,4-C]QUINOLINE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of an appropriate quinoline derivative with an amino acid or its ester, followed by cyclization and oxidation steps. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-METHYL-1H,2H,3H-PYRROLO[3,4-C]QUINOLINE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties. These derivatives are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

2-AMINO-4-METHYL-1H,2H,3H-PYRROLO[3,4-C]QUINOLINE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-4-METHYL-1H,2H,3H-PYRROLO[3,4-C]QUINOLINE-1,3-DIONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinoline derivatives, such as:

Uniqueness

What sets 2-AMINO-4-METHYL-1H,2H,3H-PYRROLO[3,4-C]QUINOLINE-1,3-DIONE apart is its specific structural configuration, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-amino-4-methylpyrrolo[3,4-c]quinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-6-9-10(12(17)15(13)11(9)16)7-4-2-3-5-8(7)14-6/h2-5H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXBVHPQZPOILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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